4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Descripción general

Descripción

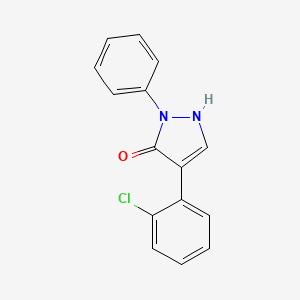

4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a 2-chlorophenyl and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Mecanismo De Acción

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

The compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . The excess acetylcholine continues to stimulate the post-synaptic neuron, resulting in overstimulation of the nervous system .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory . The overstimulation caused by the accumulation of acetylcholine can lead to symptoms such as muscle weakness, paralysis, and even respiratory failure .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s bioavailability, or the extent to which it reaches systemic circulation, would be influenced by factors such as its formulation, route of administration, and the individual’s physiological state .

Result of Action

The result of the compound’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of effects, from muscle twitching and weakness to respiratory failure in severe cases .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and humidity can affect the compound’s stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the condensation of 2-chlorobenzaldehyde with phenylhydrazine, followed by cyclization to form the pyrazolone ring. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Research indicates that derivatives of this compound exhibit significant broad-spectrum antimicrobial activity. For example:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 2.50 to 20 µg/mL against various bacterial strains .

This suggests that the compound could serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it stabilizes human red blood cell membranes, which is indicative of its potential to reduce inflammation. The observed stabilization percentages ranged from 86.70% to 99.25% . This property could be beneficial in treating inflammatory diseases.

Study on DNA Gyrase B Inhibition

One notable study investigated the inhibition of DNA gyrase B by a derivative of this compound, yielding an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin. This finding underlines the potential of this compound in targeting bacterial DNA replication mechanisms .

Antioxidant Activity Assessment

The antioxidant capacity of derivatives has also been evaluated, with some exhibiting DPPH scavenging percentages between 84.16% and 90.52%. This suggests a strong potential for these compounds in combating oxidative stress-related disorders .

Summary of Research Applications

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-chlorophenyl)-3-methyl-1,2-dihydro-3H-pyrazol-3-one

- 4-(2-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

- 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-5-one

Uniqueness

4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Actividad Biológica

The compound 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 272.71 g/mol. The structure features a pyrazole ring substituted with a 2-chlorophenyl group and a phenyl group, contributing to its unique chemical properties.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.71 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound's efficacy is often attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for further exploration in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to bacterial growth and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : The compound may reduce levels of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Antimicrobial Activity Study : A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents significantly affect antibacterial potency .

- Anticancer Activity Assessment : In vitro tests on human cancer cell lines revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting superior efficacy .

- Inflammation Model Testing : Animal models demonstrated that pyrazole derivatives could reduce inflammation markers significantly compared to controls, supporting their potential use in inflammatory conditions .

Propiedades

IUPAC Name |

4-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-14-9-5-4-8-12(14)13-10-17-18(15(13)19)11-6-2-1-3-7-11/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUXGPWNSZFCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CN2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324508 | |

| Record name | 4-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648994 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477858-99-4 | |

| Record name | 4-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.